4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with a molecular formula of C11H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by reduction and cyclization steps . The reaction conditions typically involve the use of organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-oxophenyl)pyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)pyrrolidine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure and have similar biological activities.
Proline Derivatives: Compounds like trans-4-fluoroproline and cis-4-fluoroproline have similar structural features and are used in similar applications.
Uniqueness
4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the aromatic ring, which allows for diverse chemical modifications and interactions .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVDKAOETNQRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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